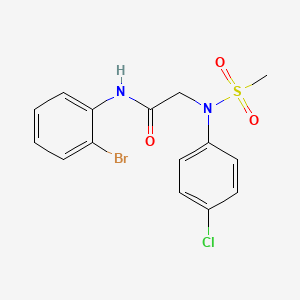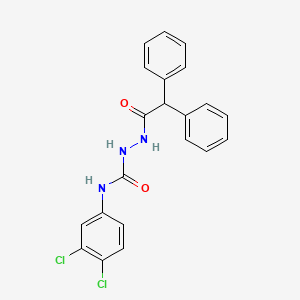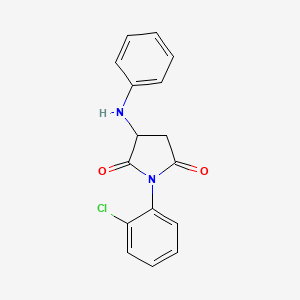
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BCTC, is a compound that has been widely used in scientific research to study the mechanisms of pain and inflammation. This compound has shown potential as a therapeutic target for the treatment of chronic pain and inflammatory conditions.
作用机制
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks the activity of TRPA1 ion channels, which are involved in the sensation of pain and inflammation. TRPA1 channels are activated by various stimuli, including cold, heat, and chemicals. When activated, they allow the influx of ions into cells, leading to the generation of electrical signals that are transmitted to the brain, resulting in the sensation of pain and inflammation. By blocking TRPA1 activity, this compound can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the sensation of pain and inflammation in animal models of chronic pain and inflammatory conditions. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for TRPA1 channels. This allows researchers to specifically study the role of TRPA1 in pain and inflammation, without affecting other ion channels. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research involving N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective TRPA1 inhibitors, which could have therapeutic potential for the treatment of chronic pain and inflammatory conditions. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as cardiovascular function and metabolism. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of 2-bromobenzoic acid with 4-chloroaniline, followed by the addition of methylsulfonyl chloride and glycine. The resulting compound is then purified through recrystallization to obtain pure this compound.
科学研究应用
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively used in scientific research to study the mechanisms of pain and inflammation. It has been shown to selectively block the activity of a specific ion channel called TRPA1, which is involved in the sensation of pain and inflammation. This makes this compound a valuable tool for studying the role of TRPA1 in these processes.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-8-6-11(17)7-9-12)10-15(20)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOYELDAUQFPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)


![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
![N-(3-acetylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5000510.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5000512.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]benzoate](/img/structure/B5000514.png)
![5-(3-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5000525.png)
![(3,5-dimethoxyphenyl)[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5000539.png)
![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)
![N-(2-methylphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5000555.png)
![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5000571.png)